![molecular formula C24H32OSi B12575956 Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- CAS No. 192765-48-3](/img/structure/B12575956.png)
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the synthesis of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, an ethynylhexyl group, and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with (1S)-1-ethynylhexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, including lubricants, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparación Con Compuestos Similares
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar structure but with a chloro group instead of an ethynylhexyl group.
Silane, (1,1-dimethylethyl)[(1-methyltridecyl)oxy]diphenyl-: Contains a longer alkyl chain compared to the ethynylhexyl group.
Uniqueness
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is unique due to the presence of the ethynylhexyl group, which imparts specific reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring precise control over surface interactions and chemical modifications.
Propiedades
Número CAS |
192765-48-3 |
|---|---|
Fórmula molecular |
C24H32OSi |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
tert-butyl-[(3S)-oct-1-yn-3-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C24H32OSi/c1-6-8-11-16-21(7-2)25-26(24(3,4)5,22-17-12-9-13-18-22)23-19-14-10-15-20-23/h2,9-10,12-15,17-21H,6,8,11,16H2,1,3-5H3/t21-/m1/s1 |
Clave InChI |
AVCOOKDJFUGKMG-OAQYLSRUSA-N |
SMILES isomérico |
CCCCC[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CCCCCC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
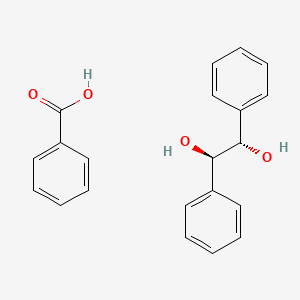


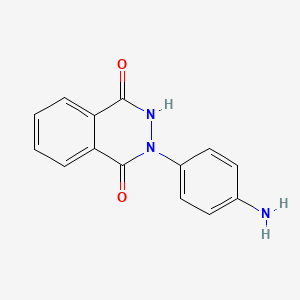
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
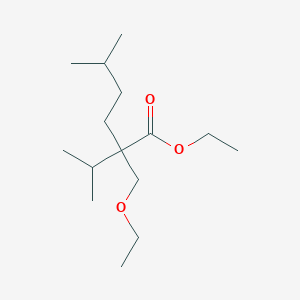
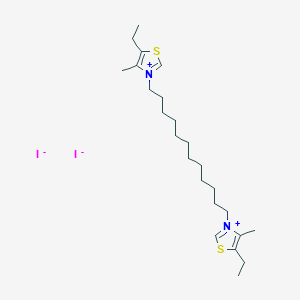
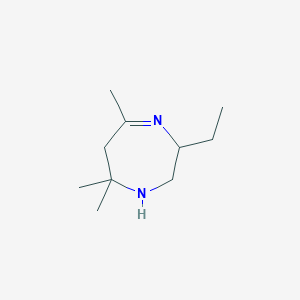
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
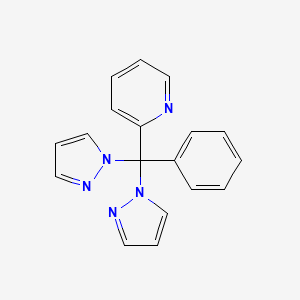
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
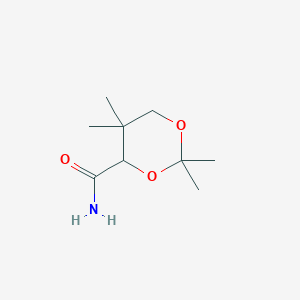
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
